molecular formula C20H12F3N3O2 B12488448 4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione

4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione

Cat. No.: B12488448
M. Wt: 383.3 g/mol
InChI Key: ALRYIRZJOOGBGD-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-e]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of a trifluoromethylated phenyl hydrazine derivative, which undergoes cyclization with an indeno[1,2-b]pyridine precursor in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the progression of the cell cycle. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione is unique due to its specific combination of a trifluoromethyl group and an indeno[1,2-b]pyridine scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H12F3N3O2

Molecular Weight

383.3 g/mol

IUPAC Name

10-[2-(trifluoromethyl)phenyl]-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,11(15)-pentaene-8,12-dione

InChI

InChI=1S/C20H12F3N3O2/c21-20(22,23)12-8-4-3-7-11(12)13-14-16(24-18-15(13)19(28)26-25-18)9-5-1-2-6-10(9)17(14)27/h1-8,13H,(H3,24,25,26,28)

InChI Key

ALRYIRZJOOGBGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NN5)C(F)(F)F

Origin of Product

United States

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